molecular formula C14H17NO3 B2536163 (2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid CAS No. 1644301-31-4

(2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid

Cat. No. B2536163
CAS RN: 1644301-31-4
M. Wt: 247.294
InChI Key: SDNDNHOVHJTJPB-SKDRFNHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid, also known as MDL-100,240, is a synthetic compound that has been widely used in scientific research. This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.

Mechanism of Action

(2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the central nervous system. As a result, the influx of calcium ions through the NMDA receptor is blocked, leading to the inhibition of synaptic plasticity and the impairment of learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on the central nervous system. This compound has been reported to induce sedation, hypothermia, and ataxia in animal models. Additionally, this compound has been shown to have neuroprotective effects against excitotoxicity, oxidative stress, and inflammation in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid in lab experiments is its high selectivity for the NMDA receptor. This compound has minimal effects on other ionotropic glutamate receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the kainate receptor. Therefore, this compound can be used to specifically study the role of the NMDA receptor in various physiological and pathological processes.
However, one of the limitations of using this compound in lab experiments is its short half-life and rapid metabolism. This compound has a half-life of approximately 2 hours in rats and is rapidly metabolized by the liver. Therefore, frequent administration of this compound is required to maintain its pharmacological effects.

Future Directions

There are several future directions for the use of (2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid in scientific research. One potential application of this compound is in the development of novel therapeutic agents for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, this compound can be used to study the role of the NMDA receptor in various physiological processes such as synaptic plasticity, neurogenesis, and neuroinflammation. Finally, the use of this compound in combination with other compounds such as antioxidants and anti-inflammatory agents may enhance its neuroprotective effects and reduce its limitations in lab experiments.

Synthesis Methods

The synthesis of (2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid involves the condensation of 2,3-dihydro-1H-isoindole-1,3-dione with 3-methyl-2-pentanone in the presence of a base catalyst such as sodium hydride or potassium tert-butoxide. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

(2S,3R)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid has been extensively used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes. This compound has been shown to block the NMDA receptor-mediated synaptic plasticity, which is essential for learning and memory processes. Therefore, this compound has been used to study the mechanisms underlying learning and memory impairment in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

(2S,3R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-9(2)12(14(17)18)15-8-10-6-4-5-7-11(10)13(15)16/h4-7,9,12H,3,8H2,1-2H3,(H,17,18)/t9-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNDNHOVHJTJPB-SKDRFNHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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